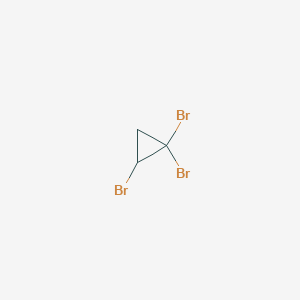

1,1,2-Tribromocyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1,2-Tribromocyclopropane is a chemical compound with the molecular formula C3H3Br3 . It is a derivative of cyclopropane, a type of hydrocarbon where the carbon atoms are arranged in a ring .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the conversion of tribromocyclopropane to densely functionalized β-selenocyclopropylboronic ester using the 1,2-metallate rearrangement of a boron ate-complex .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring with three bromine atoms attached. The average molecular weight is 278.768 Da .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be converted to a β-selenocyclopropylboronic ester through a 1,2-metallate rearrangement of a boron ate-complex .Physical And Chemical Properties Analysis

This compound has a density of 2.9±0.1 g/cm³, a boiling point of 182.8±30.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . Its molar refractivity is 37.1±0.3 cm³ .科学的研究の応用

Ring Opening Reactions

1,1,2-Tribromocyclopropane has been studied for its behavior in ring-opening reactions. For instance, under phase-transfer conditions with sodium hydroxide and ethanol, 2-alkyl-1,1,2-tribromocyclopropanes yield mixtures of acetylenic diethyl ketals and acetals (Sydnes, Alnes, & Erdogan, 2005).

Lithiation and Synthesis of Cyclopropenes

The lithiation of this compound derivatives has been explored, leading to the generation of cyclopropenes. For example, treatment of 3,3-Diphenyl-1,1,2-tribromocyclopropane with butyllithium generates lithio- and dilithiocyclopropenes (Li & Warner, 1995).

Cycloaddition Reactions

This compound is involved in cycloaddition reactions. For example, 1-Bromo-2-phenylcyclopropene undergoes dimerization to form various compounds like dibromo-4,5-diphenylcyclohexa-1,4-diene through sequential heating and oxidation processes (Lee et al., 2009).

Synthesis of Cyclopropylboronic Esters

There's a notable application in synthesizing functionalized cyclopropylboronic esters using a 1,2-metallate rearrangement from tribromocyclopropane. This process involves treatment with phenylselenenyl chloride and is notable for its stereospecific rearrangement producing functionalized cyclopropanes (Mizoguchi, Seriu, & Sakakura, 2020).

Synthesis of Tri-substituted Cyclopropanes

This compound is used in a novel method for synthesizing 1,1,2-tri-substituted cyclopropanes. This process involves reactions with electron-deficient olefins under mild conditions, yielding cyclopropane derivatives (Chen, Yi, & Yao-Zeng, 1989).

Generation of Halocyclopropenes

The reactions of this compound with methyl lithium lead to 1,2-dehalogenation and the formation of halocyclopropenes, which are of significant interest in organic synthesis (Baird & Nethercott, 1983).

Ene Trimerization

Ene trimerization is another application where 1-Phenylcyclopropene synthesized from 1,1,2-tribromo-2-phenylcyclopropane undergoes complex ene reactions to form various compounds (Lee & Chang, 2004).

作用機序

The mechanism of action of 1,1,2-Tribromocyclopropane in chemical reactions often involves the rearrangement of its molecular structure. For example, in the conversion to β-selenocyclopropylboronic ester, an in situ-generated cyclopropenylboronic ester ate-complex is treated with phenylselenenyl chloride, triggering a stereospecific rearrangement .

特性

IUPAC Name |

1,1,2-tribromocyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3/c4-2-1-3(2,5)6/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKNAATZEMZZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)

![N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2798336.png)

![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)

![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)

![1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2798348.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)